molecular formula C9H8FN5 B073994 N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 1549-50-4

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B073994
CAS No.: 1549-50-4
M. Wt: 205.19 g/mol
InChI Key: CGCAZIWUCXRTKW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-fluorophenyl group and two amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms in cyanuric chloride with the amino group of 4-fluoroaniline. The reaction is usually conducted in an organic solvent, such as acetone or dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved yield, and reduced production time. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and mild temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, with reaction conditions involving acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride, with reaction conditions involving organic solvents and low temperatures.

Major Products Formed

    Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.

    Oxidation Reactions: Formation of nitro derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, the compound can modulate signaling pathways by interacting with receptors and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-1,3,5-triazine-2,4-diamine
  • N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine
  • N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This substitution enhances the compound’s reactivity and stability, making it suitable for various applications. Additionally, the fluorine atom can influence the compound’s biological activity by affecting its interaction with molecular targets.

Biological Activity

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazine ring substituted with a 4-fluorophenyl group and two amino groups. The synthesis typically involves reacting 4-fluoroaniline with cyanuric chloride in the presence of a base like sodium hydroxide or potassium carbonate. The reaction conditions are crucial for optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from the 1,3,5-triazine scaffold have demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) with GI50 values as low as 1 nM . These compounds were found to induce apoptosis in cancer cells without significantly affecting non-cancerous cells (MCF-10A), indicating their selectivity .

Table 1: Antiproliferative Activity of Triazine Derivatives Against Cancer Cells

Compound IDCell LineGI50 Value (nM)Effect on Non-Cancerous Cells
Compound 1MDA-MB2311No effect
Compound 2SKBR-3>100No effect
Compound 3MCF-7>100No effect

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites on enzymes or receptors. This interaction can modulate various signaling pathways within cells.

Additional Biological Activities

Apart from its anticancer properties, this compound has been investigated for its antimicrobial and enzyme inhibition capabilities. For example, derivatives have shown promising results as enzyme inhibitors in various biological pathways .

Antimicrobial Activity

Research indicates that triazine derivatives possess antimicrobial properties against a range of pathogens. Their mechanism may involve disrupting cellular processes in microorganisms.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of triazine derivatives to enhance their biological activity. A notable study utilized a 3D-QSAR model to predict the antiproliferative activity of new compounds based on their structural features. This model has been instrumental in guiding the design of more potent anticancer agents .

Case Study: Selective Anticancer Agents

In a study evaluating various triazine derivatives:

  • The most effective compounds were identified that selectively targeted MDA-MB231 cells.
  • Substituent positioning on the phenyl rings significantly influenced activity; para-substituted groups generally enhanced potency compared to ortho or meta substitutions .

Properties

IUPAC Name

2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCAZIWUCXRTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351613
Record name N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549-50-4
Record name N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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